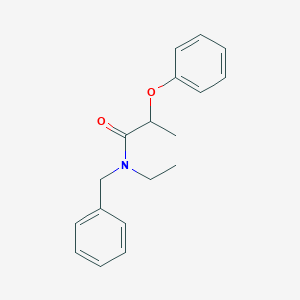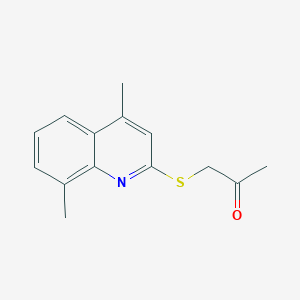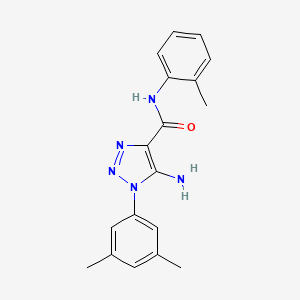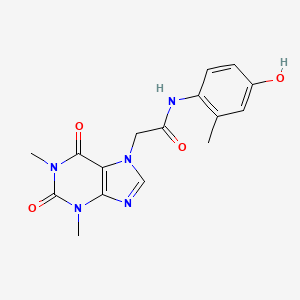
N-benzyl-N-ethyl-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethyl-2-phenoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an ethyl group, and a phenoxy group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-phenoxypropanamide can be achieved through several methods. One common approach involves the amidation of 2-phenoxypropanoic acid with N-benzyl-N-ethylamine. The reaction typically requires a catalyst, such as a hydrolytic enzyme or a chemical catalyst, to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often in an organic solvent like heptane, and may require elevated temperatures (e.g., 80°C) and extended reaction times (e.g., 72 hours) to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using similar reaction conditions as described above. The use of immobilized catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-N-ethyl-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-benzyl-N-ethyl-2-phenoxypropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of amide bond formation. It may also serve as a model compound for investigating the interactions between amides and biological molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of polymers, detergents, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-benzyl-N-ethyl-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-N-methyl-2-phenoxypropanamide
- N-benzyl-N-ethyl-2-phenoxyacetamide
- N-benzyl-N-ethyl-3-phenoxypropanamide
Uniqueness: N-benzyl-N-ethyl-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-19(14-16-10-6-4-7-11-16)18(20)15(2)21-17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHXDIDMJTSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4939003.png)
![ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4939027.png)


![ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}butanoate](/img/structure/B4939034.png)


![11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B4939058.png)
![(4-Chlorophenyl)[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939071.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4939075.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine](/img/structure/B4939078.png)
![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)
